molecular formula C8H12O B2889030 3-(Cyclopropylmethyl)cyclobutan-1-one CAS No. 2355396-34-6

3-(Cyclopropylmethyl)cyclobutan-1-one

Cat. No.: B2889030
CAS No.: 2355396-34-6
M. Wt: 124.183
InChI Key: JMXDMMWOQIYIFR-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)cyclobutan-1-one is an organic compound with the molecular formula C9H14O It is characterized by a cyclobutanone ring substituted with a cyclopropylmethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)cyclobutan-1-one typically involves the cyclopropanation of a suitable precursor followed by cyclobutanone formation. One common method involves the reaction of cyclopropylmethyl bromide with a cyclobutanone precursor under basic conditions to form the desired product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through continuous flow chemistry or other scalable techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)cyclobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(Cyclopropylmethyl)cyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)cyclobutan-1-one involves its interaction with various molecular targets. The cyclobutanone ring can participate in nucleophilic addition reactions, while the cyclopropylmethyl group can influence the compound’s reactivity and binding properties. These interactions can affect biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethyl)cyclobutan-1-one is unique due to the combination of the cyclobutanone ring and the cyclopropylmethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(cyclopropylmethyl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-4-7(5-8)3-6-1-2-6/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXDMMWOQIYIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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